molecular formula C16H21N5O2S B5848030 N-cyclohexyl-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide

N-cyclohexyl-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide

Cat. No.: B5848030
M. Wt: 347.4 g/mol
InChI Key: YAPUUUKLOXTMRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide, also known as CT-3, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It is a member of the tetrazole-based cannabinoid family and has been shown to have a high affinity for the CB1 and CB2 receptors.

Mechanism of Action

N-cyclohexyl-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide acts as a cannabinoid receptor agonist, binding to both the CB1 and CB2 receptors. It has been shown to have a higher affinity for the CB2 receptor, which is primarily expressed in immune cells and has been implicated in the regulation of inflammation and immune function.
Biochemical and Physiological Effects:
This compound has been shown to modulate a variety of biochemical and physiological processes, including the release of inflammatory cytokines, the activation of the endocannabinoid system, and the regulation of pain signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclohexyl-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide is its high affinity for the CB2 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation is that it is a synthetic compound and may not accurately reflect the effects of endogenous cannabinoids.

Future Directions

There are several potential future directions for research on N-cyclohexyl-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide, including further studies on its potential therapeutic applications in pain management and inflammation, as well as investigations into its effects on the immune system and other physiological processes. Additionally, studies on the structure-activity relationship of this compound and related compounds may lead to the development of more potent and selective cannabinoid receptor agonists.

Synthesis Methods

The synthesis of N-cyclohexyl-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide involves the reaction of 2-methoxyphenylhydrazine with ethyl bromoacetate to form the corresponding hydrazone. This is then reacted with thioacetic acid to form the thioamide, which is subsequently cyclized with cyclohexyl isocyanate to form the final product.

Scientific Research Applications

N-cyclohexyl-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. It has been shown to have analgesic effects in animal models of acute and chronic pain, as well as anti-inflammatory and neuroprotective properties.

Properties

IUPAC Name

N-cyclohexyl-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2S/c1-23-14-10-6-5-9-13(14)21-16(18-19-20-21)24-11-15(22)17-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPUUUKLOXTMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.